molecular formula C15H17N3O5S B11417629 1-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]piperidine-4-carboxamide

1-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11417629
M. Wt: 351.4 g/mol
InChI Key: BNXQQFHJKJYWTR-UHFFFAOYSA-N
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Description

1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a piperidinecarboxamide moiety. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE typically involves the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the ring structure.

    Acetylation: The benzisothiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step introduces the acetyl group into the molecule.

    Coupling with Piperidinecarboxamide: The final step involves the coupling of the acetylated benzisothiazole with piperidinecarboxamide. This reaction is typically carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H17N3O5S/c16-14(20)10-5-7-17(8-6-10)13(19)9-18-15(21)11-3-1-2-4-12(11)24(18,22)23/h1-4,10H,5-9H2,(H2,16,20)

InChI Key

BNXQQFHJKJYWTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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